molecular formula C14H27NO5 B13946802 Di-tert-butyl (4-hydroxybutyl)imidodicarbonate

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate

Cat. No.: B13946802
M. Wt: 289.37 g/mol
InChI Key: MJPGACSJTVKVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is a specialized organic compound featuring a central imidodicarbonate core flanked by two tert-butoxycarbonyl (Boc) protecting groups and a 4-hydroxybutyl substituent. These derivatives are typically synthesized via Boc protection strategies, which are critical in peptide synthesis and radiopharmaceutical chemistry to shield reactive functional groups during multi-step reactions . The compound’s structure suggests utility as an intermediate in drug discovery and bioconjugation, particularly for modifying hydroxylamine or amine-containing molecules .

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3

InChI Key

MJPGACSJTVKVLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can be synthesized through a multi-step process involving the reaction of tert-butyl imidodicarbonate with 4-hydroxybutylamine. The reaction typically requires a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted imidodicarbonates depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl (4-hydroxybutyl)imidodicarbonate involves its ability to act as a protecting group for amines. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic conditions to release the free amine. This property is utilized in various synthetic pathways to protect and deprotect amine functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related imidodicarbonate derivatives are analyzed for their synthesis, reactivity, and applications:

Di-tert-butyl [(4-nitrobenzyl)oxy]imidodicarbonate (Compound 11)

  • Synthesis : Reacting O-(4-nitrobenzyl)hydroxylamine with Boc anhydride in acetonitrile at 45°C for 3 hours yielded 88% product. Purification used ethyl acetate/hexane chromatography (Rf = 0.60) .
  • Reactivity : The nitro group serves as a precursor for reduction to an amine, enabling further functionalization .
  • Applications : Acts as a stable intermediate in radiopharmaceutical synthesis due to its nitro group’s redox versatility .

Di-tert-butyl [(4-aminobenzyl)oxy]imidodicarbonate (Compound 12)

  • Synthesis : Reduction of Compound 11 with sodium borohydride and nickel acetate yielded 45% product (Rf = 0.24). The lower yield highlights challenges in nitro-to-amine conversions .
  • Reactivity: The amino group facilitates coupling reactions (e.g., with hydrazine carboxylates) for bioconjugation .
  • Applications : Used in PET radiochemistry for site-specific labeling of biomolecules .

Di-tert-butyl (5-bromopyrimidin-2-yl)imidodicarbonate (CAS 209959-33-1)

  • Structure : Features a bromopyrimidinyl group, enhancing electrophilicity for nucleophilic aromatic substitution .
  • Applications: Potential in nucleoside analog synthesis for antiviral or anticancer agents .

Di-tert-butyl dicarbonate (Boc₂O)

  • Reactivity : A widely used Boc-protecting agent for amines and hydroxylamines. Its chemoselectivity depends on substrate acidity (e.g., sulfonamides vs. carbamates) .
  • Safety : Classified as flammable (ECHA 246-240-1) with strict handling protocols .

Data Tables

Research Findings

  • Synthetic Efficiency : Nitro-substituted derivatives (e.g., Compound 11) achieve higher yields (88%) than amine derivatives (45%), reflecting the challenges of reduction steps .
  • Chemoselectivity : Boc₂O preferentially reacts with sulfonamides over carbamates due to their lower acidity (pKa difference ~6.7), enabling selective protection in complex molecules .
  • Applications : Imidodicarbonates are pivotal in PET radiochemistry for site-specific bioconjugation, leveraging their stability and modular reactivity .

Biological Activity

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate, also known as tert-Butyl (4-hydroxybutyl)carbamate, is a compound with notable biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

  • Chemical Formula : C₉H₁₉N₁O₃
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 75178-87-9

This compound is characterized by its imidodicarbonate structure, which is significant in various chemical reactions, particularly in the synthesis of amines.

This compound can be synthesized through the reaction of tert-butyl carbamate with various alkyl halides or alcohols. This method provides a versatile approach for generating primary amines via deprotonation and subsequent alkylation.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antioxidant properties and potential therapeutic applications. Below are key findings from recent research:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

Enzyme Inhibition

Studies have evaluated the compound's inhibitory effects on certain enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated an IC₅₀ value indicating effective inhibition:

Enzyme IC₅₀ Value (µM)
Acetylcholinesterase1.90 ± 0.16
Butyrylcholinesterase0.084 ± 0.008

These results suggest that this compound may have potential as a therapeutic agent in neuroprotection due to its ability to inhibit cholinesterases, thereby increasing acetylcholine levels in the brain.

Case Studies

  • Neuroprotective Effects : A study examining the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its antioxidant capacity and ability to modulate signaling pathways involved in cell survival.
  • Metabolic Studies : In metabolic studies involving rats, it was observed that a substantial portion of the compound was excreted unchanged in feces, indicating limited metabolism. This finding is crucial for understanding its bioavailability and potential therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.